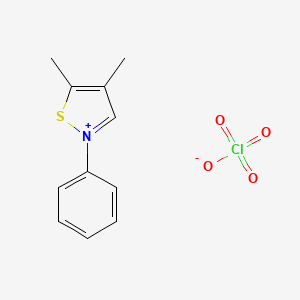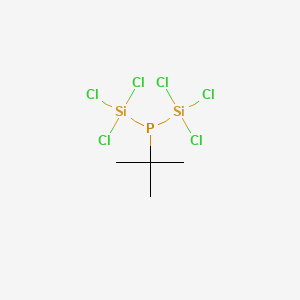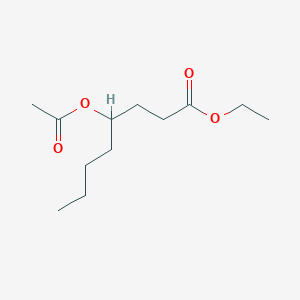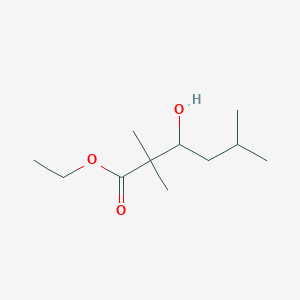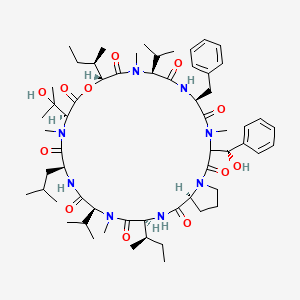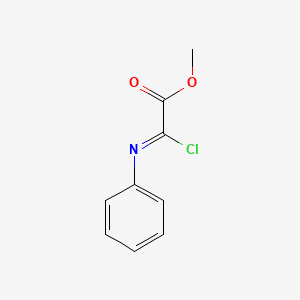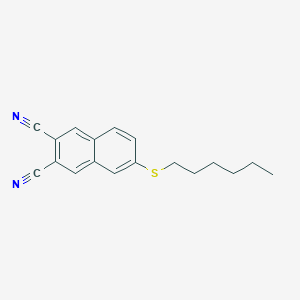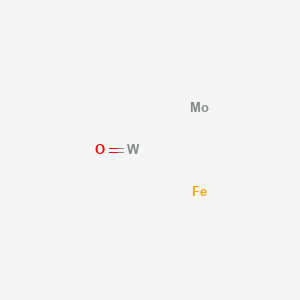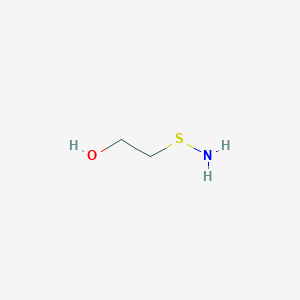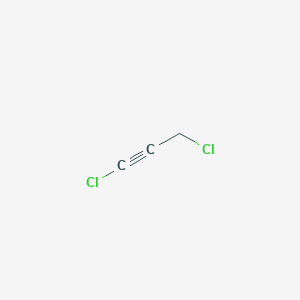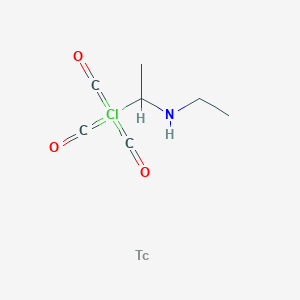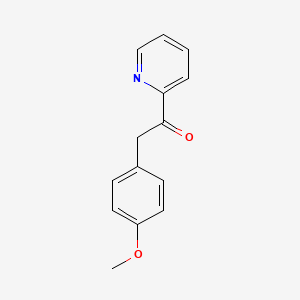
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to the ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with various receptors and proteins, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2-(4-hydroxyphenyl)-1-(2-pyridinyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
Ethanone, 2-(4-chlorophenyl)-1-(2-pyridinyl)-: Contains a chlorine atom instead of a methoxy group.
Ethanone, 2-(4-nitrophenyl)-1-(2-pyridinyl)-: Features a nitro group in place of the methoxy group.
Uniqueness
Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
121020-35-7 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-12-7-5-11(6-8-12)10-14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3 |
Clave InChI |
YGPQVDXDYXGKIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


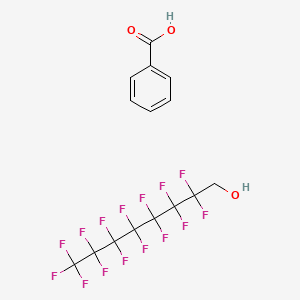
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

